molecular formula C19H26N2O5 B15302070 5-Benzyl 8-tert-butyl 1-oxa-5,8-diazaspiro[2.6]nonane-5,8-dicarboxylate

5-Benzyl 8-tert-butyl 1-oxa-5,8-diazaspiro[2.6]nonane-5,8-dicarboxylate

Cat. No.: B15302070
M. Wt: 362.4 g/mol
InChI Key: OXONPWVKDPMREQ-UHFFFAOYSA-N
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Description

5-Benzyl 8-tert-butyl 1-oxa-5,8-diazaspiro[26]nonane-5,8-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl 8-tert-butyl 1-oxa-5,8-diazaspiro[2.6]nonane-5,8-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of benzylamine with tert-butyl 2-oxo-1,3-dioxolane-4-carboxylate under specific conditions to form the spirocyclic core. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl 8-tert-butyl 1-oxa-5,8-diazaspiro[2.6]nonane-5,8-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

5-Benzyl 8-tert-butyl 1-oxa-5,8-diazaspiro[2.6]nonane-5,8-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyl 8-tert-butyl 1-oxa-5,8-diazaspiro[2.6]nonane-5,8-dicarboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl 8-tert-butyl 1-oxa-5,8-diazaspiro[26]nonane-5,8-dicarboxylate stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C19H26N2O5

Molecular Weight

362.4 g/mol

IUPAC Name

8-O-benzyl 5-O-tert-butyl 1-oxa-5,8-diazaspiro[2.6]nonane-5,8-dicarboxylate

InChI

InChI=1S/C19H26N2O5/c1-18(2,3)26-17(23)21-10-9-20(12-19(13-21)14-25-19)16(22)24-11-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3

InChI Key

OXONPWVKDPMREQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC2(C1)CO2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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